beta-Ionylbromoacetate
Description
The compound beta-Ionylbromoacetate is a brominated ester derivative of beta-ionol, a terpenoid alcohol. Its structure features a bromoacetate group (-O-CO-CH2-Br) attached to the beta-ionyl moiety, a cyclic monoterpene backbone.
Properties
CAS No. |
81112-42-7 |
|---|---|
Molecular Formula |
C15H23BrO2 |
Molecular Weight |
315.25 g/mol |
IUPAC Name |
[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-yl] 2-bromoacetate |
InChI |
InChI=1S/C15H23BrO2/c1-11-6-5-9-15(3,4)13(11)8-7-12(2)18-14(17)10-16/h7-8,12H,5-6,9-10H2,1-4H3/b8-7+ |
InChI Key |
SCDBNWDJDBZRDB-BQYQJAHWSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)OC(=O)CBr |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(C)OC(=O)CBr |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)OC(=O)CBr |
Synonyms |
eta-IBA beta-ionylbromoacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the lack of explicit data on beta-Ionylbromoacetate in the provided evidence, comparisons are drawn to structurally related esters and brominated compounds from the available sources.
Table 1: Structural and Functional Comparison of Benzoate Esters and Brominated Analogues
Key Observations:
Structural Differences: Unlike simple benzoates (e.g., methyl or isopropyl benzoate), this compound incorporates a bromoacetate group, which likely increases its electrophilicity compared to non-halogenated esters. This aligns with the reactivity of brominated compounds in substitution reactions, as seen in for bromoacetate intermediates. The beta-ionyl group (a cyclic terpene) distinguishes it from aliphatic or aromatic benzoates in , suggesting unique steric and electronic properties.
Synthetic Relevance: Bromoacetates are often used as alkylating agents. However, the absence of beta-ionyl derivatives in the evidence implies that specific reaction conditions (e.g., catalysts, solvents) for synthesizing such terpene-bromoacetate hybrids remain undocumented.
Toxicity and Regulatory Status: Brominated esters may pose higher toxicity compared to non-halogenated analogues (e.g., methyl benzoate).
Limitations of Available Evidence
The provided materials lack direct references to this compound. This gap precludes a data-driven comparison.
Recommendations for Further Research
Consult specialized chemical databases (e.g., SciFinder, Reaxys) for synthesis protocols or spectral data on this compound.
Investigate terpene-bromoacetate hybrids in peer-reviewed journals for reactivity and applications.
Validate toxicity and regulatory compliance through dedicated toxicological studies.
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